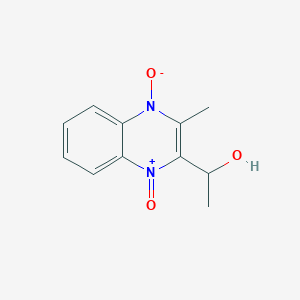
alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide: is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of quinoxaline and is known for its applications in veterinary medicine and as an animal feed additive . This compound is related to Mequindox, which is widely used for similar purposes .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. it is likely that the production involves standard organic synthesis techniques used in the pharmaceutical and chemical industries .
Análisis De Reacciones Químicas
Types of Reactions: alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .
Aplicaciones Científicas De Investigación
alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide has several scientific research applications, including:
Chemistry: Used as a reference material in chemical research and analysis.
Biology: Studied for its biological activity and potential effects on various organisms.
Medicine: Investigated for its potential therapeutic properties and as a veterinary drug.
Industry: Utilized as an additive in animal feed to promote growth and prevent diseases.
Mecanismo De Acción
The mechanism of action of alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide involves its interaction with molecular targets in biological systems.
Comparación Con Compuestos Similares
Mequindox: A closely related compound used as a veterinary drug and feed additive.
Quinoxaline: The parent compound from which alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide is derived.
Uniqueness: this compound is unique due to its specific chemical structure and the presence of the 1,4-dioxide functional group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6,8,14H,1-2H3 |
Clave InChI |
PGVFUFKBBBHTNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















